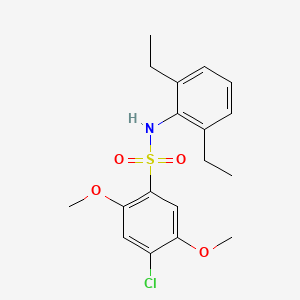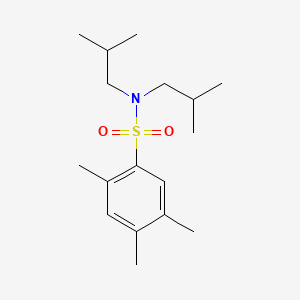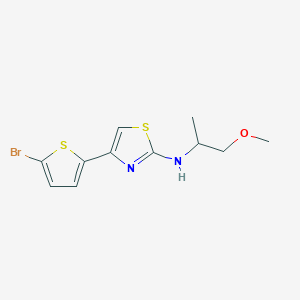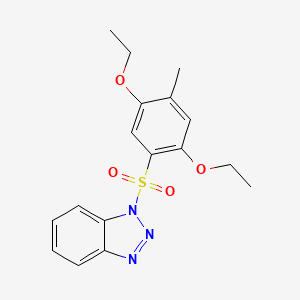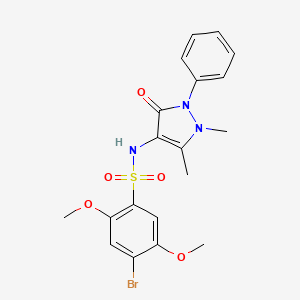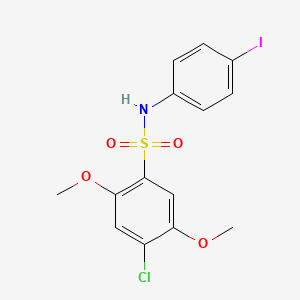
4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide, also known as CIPLA-1592, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a sulfonamide derivative and belongs to the class of phenylsulfonamides. It has shown promising results in scientific research studies, particularly in the field of cancer treatment.
作用機序
The mechanism of action of 4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various other proteins that are essential for cancer cell survival. By inhibiting the activity of HSP90, this compound disrupts the function of these proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects in cancer cells. It induces cell death by activating a process called apoptosis, which is a natural mechanism of cell death that occurs in healthy cells. It also inhibits the growth and proliferation of cancer cells by blocking the activity of certain enzymes and proteins that are involved in cell division.
実験室実験の利点と制限
One of the major advantages of using 4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its potent anti-tumor activity against a wide range of cancer cell lines. It has been shown to be effective against both drug-sensitive and drug-resistant cancer cells, making it a promising candidate for further development as a cancer treatment drug. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the scientific research of 4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide. One potential direction is to investigate its efficacy in combination with other cancer treatment drugs to enhance its anti-tumor activity. Another direction is to explore its potential applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further research is needed to optimize the synthesis method of this compound to improve its solubility and bioavailability.
合成法
The synthesis of 4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 4-iodoaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain the final product.
科学的研究の応用
4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide has been extensively studied for its potential applications in cancer treatment. Several scientific research studies have demonstrated that this compound exhibits potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been shown to induce cell death in cancer cells by inhibiting the activity of certain enzymes and proteins that are essential for their survival.
特性
IUPAC Name |
4-chloro-N-(4-iodophenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClINO4S/c1-20-12-8-14(13(21-2)7-11(12)15)22(18,19)17-10-5-3-9(16)4-6-10/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUQXZOSWAXMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClINO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
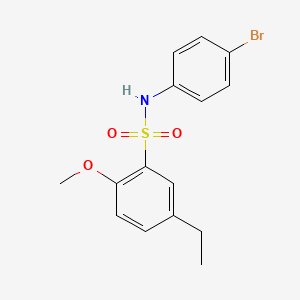
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-N-methylbenzamide](/img/structure/B7454056.png)
![3-Cyclopropyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7454071.png)
![2-[5-(2-methylcyclopropyl)furan-2-yl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B7454078.png)
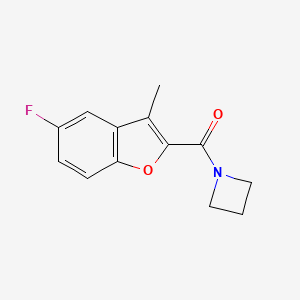
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid;hydrate](/img/structure/B7454088.png)
![2-(3-Oxabicyclo[4.1.0]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7454089.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7454102.png)
![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7454116.png)
